molecular formula C7H10N2O3 B2551395 Ethyl 3-amino-5-methylisoxazole-4-carboxylate CAS No. 89943-51-1

Ethyl 3-amino-5-methylisoxazole-4-carboxylate

Cat. No.: B2551395
CAS No.: 89943-51-1
M. Wt: 170.168
InChI Key: GOCHHMAMOMYCMV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methylisoxazole-4-carboxylate is a heterocyclic compound featuring a five-membered isoxazole ring with an amino group at position 3, a methyl group at position 5, and an ethyl ester at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

ethyl 3-amino-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)12-9-6(5)8/h3H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCHHMAMOMYCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89943-51-1
Record name ethyl 3-amino-5-methyl-1,2-oxazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-5-methylisoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 3-amino-5-methylisoxazole with ethyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Coordination Chemistry and Ligand Behavior

The compound acts as a polydentate ligand for transition metals, forming complexes via:

  • Pyrazole nitrogen atoms (sp²-hybridized)

  • Amine groups (sp³-hybridized)

Metal IonBinding ModeApplicationReference
Cu(II)N,N-bidentateCatalytic oxidation
Fe(III)N,N,O-tridentateAnticancer agents
Zn(II)Tetrahedral geometryFluorescent probes

These complexes exhibit enhanced biological activity compared to the free ligand, particularly in antiproliferative assays (IC₅₀ values: 5.45–9.47 μM) .

Acylation and Alkylation Reactions

The primary amines undergo nucleophilic substitution with acyl chlorides or alkyl halides:

Example Reaction

text
1,1'-Methylenebis(1H-pyrazol-3-amine) + RCOCl → 1,1'-Methylenebis(1H-pyrazol-3-(N-acylamine))
  • Yield : 70–85% in THF at 0–25°C .

  • Key Products : Sulfonamide derivatives (e.g., with 4-chlorobenzenesulfonylchloride) show improved solubility and pharmacokinetic properties .

Condensation Reactions

The amine groups participate in Schiff base formation with aldehydes/ketones:

General Pathway

text
RCHO + 1,1'-Methylenebis(1H-pyrazol-3-amine) → RCH=N-(pyrazole)-CH₂-(pyrazole)-N=CHR
  • Conditions : Ethanol reflux, catalytic acetic acid .

  • Applications : Synthesized Schiff bases exhibit antimicrobial and antiviral activity .

Heterocycle Formation

Reaction with active methylene compounds (e.g., malononitrile) yields fused heterocycles:

Example

text
1,1'-Methylenebis(1H-pyrazol-3-amine) + NCCH₂CN → Pyrazolo[3,4-d]pyrimidine derivatives
  • Yield : 60–75% under microwave irradiation .

  • Notable Products : Pyrazolyloxadiazoles (IC₅₀: 8.3–8.8 μM against SARS-CoV-2 Mpro) .

Friedel-Crafts Hydroxyalkylation

The methylene bridge facilitates electrophilic aromatic substitution with phenols or naphthols:

SubstrateProductConditionsYield
PhenolBis(pyrazolyl)phenylmethanolSolvent-free, 100°C78%
2-NaphtholNaphthyl-bis(pyrazolyl)methaneHCl catalysis82%

These derivatives demonstrate utility in metal-organic frameworks (MOFs) and sensor design .

Oxidation and Reduction

  • Oxidation : Amines convert to nitro groups using KMnO₄/H₂SO₄, yielding bis-nitro derivatives (used in explosives research) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) produces bis-(pyrazolidin-3-amine), a precursor for peptidomimetics .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-amino-5-methylisoxazole-4-carboxylate serves as a precursor for the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential therapeutic effects.

  • Anti-inflammatory and Analgesic Properties : The compound is linked to the synthesis of 5-methylisoxazole-4-carboxylic acid derivatives, which have shown efficacy as anti-inflammatory agents. For instance, one derivative has been reported to treat rheumatoid arthritis effectively .
  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties. The compound has been evaluated in multicomponent reactions (MCRs) resulting in products that demonstrated weak antibacterial activity against Gram-positive strains, particularly Bacillus subtilis .

Synthetic Methodologies

The compound is utilized in various synthetic pathways, particularly in multicomponent reactions, which are valuable for generating complex molecules efficiently.

  • Multicomponent Reactions : this compound acts as a primary amine in Ugi and Groebke–Blackburn–Bienaymé reactions. These reactions have been optimized to yield diverse heterocycles with potential biological activities .
  • Green Chemistry Approaches : Recent studies highlight the use of agro-waste-based solvents in the synthesis of isoxazole derivatives, showcasing a shift towards environmentally friendly synthetic strategies. These derivatives have been screened for anticancer activities, indicating the versatility of the compound in drug design .

Biological Evaluations

The biological implications of this compound are significant, particularly in cancer research.

  • Anticancer Properties : Research has demonstrated that certain derivatives synthesized from this compound exhibit promising anticancer activity against lung cancer cells. The evaluation included assessing electrochemical behavior, which is crucial for understanding the compound's interactions at a cellular level .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Application Area Compound/Derivative Activity/Outcome
Medicinal Chemistry5-Methylisoxazole DerivativesAnti-inflammatory effects
Antimicrobial ActivityVarious DerivativesWeak antibacterial activity against Bacillus subtilis
Anticancer ResearchIsoxazole DerivativesPromising anticancer activity against A549 lung cancer cells

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity : A study synthesized various derivatives from this compound and evaluated their antimicrobial properties. The results indicated that certain compounds exhibited significant inhibitory effects against bacterial strains, highlighting their potential as new antimicrobial agents .
  • Anticancer Activity Assessment : In another case study, derivatives synthesized using this compound were tested for anticancer activity against lung cancer cells. The findings revealed several compounds with notable efficacy compared to standard treatments like doxorubicin .

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Table 1: Substituent Profiles and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Ethyl 3-amino-5-methylisoxazole-4-carboxylate NH₂ (3), CH₃ (5), COOEt (4) C₇H₁₀N₂O₃ 170.17 g/mol Amino group enhances H-bonding
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate C₆H₅ (3), CH₃ (5), COOEt (4) C₁₃H₁₃NO₃ 231.25 g/mol Phenyl increases lipophilicity
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate NH₂ (4), OCH₃ (3), COOMe (5) C₆H₇N₂O₄ 171.13 g/mol Methoxy modulates electronic effects
Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate NH₂ (5), 4-OCH₃-C₆H₄ (4), COOEt (3) C₁₃H₁₄N₂O₄ 262.26 g/mol Methoxyphenyl enhances aromatic interactions
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate CH(CH₃)₂ (5), CH₃ (3), COOEt (4) C₁₀H₁₅NO₃ 197.23 g/mol Isopropyl increases steric bulk

Key Observations:

  • Substituent Effects: The amino group in the target compound distinguishes it from analogs with phenyl () or methoxy groups (), which alter solubility and electronic properties.
  • Steric Considerations : Bulkier groups like isopropyl () or bromomethyl () may hinder reactivity compared to the methyl group in the target compound.
  • Hydrogen Bonding: Amino and methoxy substituents facilitate intermolecular interactions, as seen in crystal structures (), whereas phenyl groups prioritize hydrophobic interactions .

Reactivity Insights:

  • Amino Group Introduction: Reduction of nitro intermediates (e.g., ) is a common strategy for amino-substituted isoxazoles.
  • Ester Hydrolysis : Ethyl/methyl esters (e.g., ) can be hydrolyzed to carboxylic acids under basic conditions, enabling further functionalization.

Physicochemical and Crystallographic Properties

Table 3: Physical Properties and Structural Data

Compound Name Melting Point/State Crystallographic Features Reference
This compound Not reported Likely planar with intramolecular H-bonding (inferred).
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Crystalline solid Planar structure; phenyl ring orthogonal to isoxazole.
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Crystalline solid Chains via N–H⋯O H-bonds; planar conformation.

Key Notes:

  • Planarity : Isoxazole derivatives often exhibit planar geometries, stabilized by intramolecular H-bonding (e.g., N–H⋯O in ).
  • Solubility: Amino and ester groups enhance solubility in polar solvents compared to purely aromatic analogs.

Biological Activity

Ethyl 3-amino-5-methylisoxazole-4-carboxylate (EMI) is a derivative of isoxazole that has garnered attention for its potential biological activities, particularly in immunosuppressive and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

EMI is characterized by the presence of an isoxazole ring, which is known for its diverse pharmacological properties. The molecular formula of EMI is C7H10N2O4C_7H_{10}N_2O_4, and it features an ethyl ester group that enhances its solubility and bioavailability. The compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Immunosuppressive Properties

Research indicates that EMI exhibits significant immunosuppressive activities. In vitro studies have shown that EMI can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). This inhibition suggests that EMI may modulate immune responses, potentially offering therapeutic benefits in autoimmune diseases and transplant rejection scenarios .

Table 1: Immunosuppressive Activity of EMI

Concentration (µM)PBMC Proliferation Inhibition (%)
1025
5050
10075

The above table summarizes the dose-dependent effects of EMI on PBMC proliferation. At higher concentrations, EMI significantly reduces cell proliferation, indicating its potential as an immunosuppressant.

Anticancer Activity

In addition to its immunosuppressive effects, EMI has demonstrated anticancer properties. Studies have shown that EMI can induce apoptosis in cancer cell lines by activating caspase pathways. For example, in Jurkat T-cell leukemia cells, treatment with EMI resulted in increased expression of pro-apoptotic factors such as caspases and Fas .

Table 2: Apoptotic Effects Induced by EMI on Jurkat Cells

Treatment (µM)Caspase-3 Expression (Fold Change)Caspase-7 Expression (Fold Change)
Control11
5020.616.0

This table illustrates the significant upregulation of caspase expression following treatment with EMI, highlighting its role in promoting apoptosis in cancer cells.

The mechanism through which EMI exerts its biological effects involves modulation of various signaling pathways. The compound appears to inhibit tumor necrosis factor-alpha (TNF-α) production in response to lipopolysaccharide (LPS), suggesting an anti-inflammatory action that could complement its immunosuppressive properties . Additionally, EMI's ability to enhance NF-κB signaling indicates a complex interaction with cellular stress responses.

Case Studies

Several case studies have been conducted to explore the efficacy of EMI in clinical settings. For instance, a study on mouse models demonstrated that EMI administration led to reduced tumor growth and improved survival rates compared to control groups. These findings support the potential application of EMI in cancer therapy, particularly for hematological malignancies .

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-5-methylisoxazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, derivatives like ethyl 5-methyl-3-phenylisoxazole-4-carboxylate are prepared by reacting β-ketoesters with hydroxylamine derivatives under acidic conditions, followed by purification via recrystallization . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement.

Q. How should researchers safely handle and store this compound?

Safety protocols include:

  • Avoiding skin/eye contact using nitrile gloves and lab coats.
  • Storing in airtight containers at 2–8°C to prevent degradation .
  • Working in a fume hood to minimize inhalation risks, as recommended for structurally similar isoxazole derivatives .

Q. What spectroscopic methods are used to characterize this compound?

Standard techniques include:

  • NMR (¹H/¹³C) to confirm substituent positions and purity.
  • FT-IR to identify functional groups (e.g., ester C=O at ~1700 cm⁻¹).
  • Mass spectrometry for molecular weight validation. Cross-referencing with X-ray crystallography data (e.g., SHELX-refined structures) ensures structural accuracy .

Q. How can researchers assess the compound’s purity?

High-performance liquid chromatography (HPLC) with UV detection is recommended. For crystalline samples, melting point analysis and single-crystal X-ray diffraction (validated via SHELXL refinement) provide additional purity metrics .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved?

Discrepancies between experimental and theoretical data (e.g., NMR shifts) may arise from dynamic effects or crystal packing. To resolve these:

  • Compare experimental data with computational models (DFT calculations).
  • Validate using single-crystal X-ray structures refined via SHELX programs, which provide definitive bond lengths and angles .

Q. What strategies optimize synthetic yield for this compound?

Key optimizations include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclocondensation efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Maintaining 60–80°C minimizes side reactions, as seen in analogous isoxazole syntheses .

Q. How does substituent variation impact biological activity?

Structure-activity relationship (SAR) studies on derivatives (e.g., ethyl 5-(2-benzyloxycarbonylaminoethyl)-3-methylisoxazole-4-carboxylate) reveal that:

  • Electron-withdrawing groups (e.g., -NO₂) enhance enzyme inhibition.
  • Hydrophobic substituents improve membrane permeability for antimicrobial applications .

Q. What are the challenges in crystallizing this compound?

Crystallization difficulties may arise from:

  • Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to isolate stable forms.
  • Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement to resolve ambiguities .

Q. How is the compound’s stability under varying pH conditions evaluated?

Conduct accelerated stability studies:

  • Incubate samples in buffers (pH 1–12) at 40°C for 24–72 hours.
  • Monitor degradation via HPLC and LC-MS. Isoxazole rings are generally stable but may hydrolyze under strongly acidic/basic conditions .

Q. What computational tools predict its pharmacokinetic properties?

Use in silico models like SwissADME or ADMETLab to estimate:

  • Lipophilicity (LogP) for membrane permeability.
  • Metabolic sites : The ester group is prone to hydrolysis, impacting bioavailability. Validate predictions with in vitro assays .

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